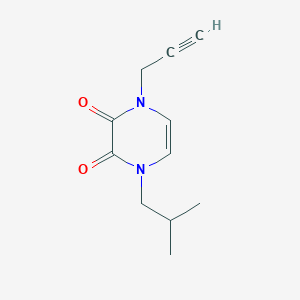![molecular formula C20H25NO5 B6461404 4-(methoxymethyl)-1-[(naphthalen-1-yl)methyl]piperidine; oxalic acid CAS No. 2549021-02-3](/img/structure/B6461404.png)
4-(methoxymethyl)-1-[(naphthalen-1-yl)methyl]piperidine; oxalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Methoxymethyl)-1-[(naphthalen-1-yl)methyl]piperidine; oxalic acid (4M1NMP-OA) is a chemical compound that has been extensively studied in recent years due to its potential applications in scientific research. This compound is composed of 4-methoxymethyl-1-naphthalenylmethylpiperidine (4M1NMP) and oxalic acid (OA). It is a relatively new compound, and its potential applications are still being explored.
Applications De Recherche Scientifique
4-(methoxymethyl)-1-[(naphthalen-1-yl)methyl]piperidine; oxalic acid has a variety of potential applications in scientific research. It has been used as a reagent in organic synthesis to produce other compounds, such as 4-methoxymethyl-1-naphthylmethylpiperidine-2-carboxylic acid (4M1NMP-2CA). This compound has been used to study the structure-activity relationships of piperidine derivatives. This compound has also been used as a substrate for enzymes, such as cytochrome P450, to study enzyme kinetics.
Mécanisme D'action
The mechanism of action of 4-(methoxymethyl)-1-[(naphthalen-1-yl)methyl]piperidine; oxalic acid is not yet fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme cytochrome P450. This enzyme is responsible for the metabolism of drugs, and it is believed that this compound inhibits this enzyme by blocking the active site of the enzyme and preventing it from binding to its substrates.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is believed that the compound may have anti-inflammatory and anti-cancer properties. In addition, this compound has been shown to have an inhibitory effect on the growth of certain types of bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of 4-(methoxymethyl)-1-[(naphthalen-1-yl)methyl]piperidine; oxalic acid for lab experiments is its low cost and availability. It is relatively easy to synthesize and can be obtained from most chemical suppliers. However, there are some limitations to using this compound. For example, it is not very stable and has a short shelf life. In addition, it is not soluble in water, which can make it difficult to work with in some experiments.
Orientations Futures
The potential applications of 4-(methoxymethyl)-1-[(naphthalen-1-yl)methyl]piperidine; oxalic acid are still being explored. Some potential future directions include the development of new synthesis methods to produce this compound, the exploration of its anti-inflammatory and anti-cancer properties, and the study of its inhibitory effect on the growth of certain types of bacteria. In addition, further research is needed to understand the mechanism of action of this compound and its effects on enzymes such as cytochrome P450. Finally, further research is needed to explore the potential applications of this compound in drug discovery and development.
Méthodes De Synthèse
4-(methoxymethyl)-1-[(naphthalen-1-yl)methyl]piperidine; oxalic acid can be synthesized by a two-step reaction. First, 4M1NMP is synthesized by reacting 4-methoxymethyl-1-naphthaldehyde with piperidine in the presence of a base, such as sodium carbonate. This reaction yields 4M1NMP. The second step is to react 4M1NMP with oxalic acid to produce this compound. This reaction requires a strong acid, such as hydrochloric acid, to facilitate the reaction.
Propriétés
IUPAC Name |
4-(methoxymethyl)-1-(naphthalen-1-ylmethyl)piperidine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO.C2H2O4/c1-20-14-15-9-11-19(12-10-15)13-17-7-4-6-16-5-2-3-8-18(16)17;3-1(4)2(5)6/h2-8,15H,9-14H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHVKHLZRCSFQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCN(CC1)CC2=CC=CC3=CC=CC=C32.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-tert-butyl-N-(3-methoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6461330.png)
![2-tert-butyl-N-(4-methoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6461332.png)
![2-[4-(methoxymethyl)piperidin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide; oxalic acid](/img/structure/B6461335.png)
![2-benzoyl-5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B6461338.png)
![2-tert-butyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6461340.png)
![2-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-(2-methylbenzoyl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B6461347.png)
![2-tert-butyl-N-[(4-fluorophenyl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6461373.png)

![4-(aminomethyl)-1-[(2H-1,3-benzodioxol-5-yl)methyl]pyrrolidin-2-one hydrochloride](/img/structure/B6461381.png)
![1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}-4-(4-fluorophenyl)piperazine](/img/structure/B6461383.png)
![2-(4-fluorobenzoyl)-5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B6461395.png)
![3-bromo-5-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine](/img/structure/B6461418.png)
![2-(3-fluoro-4-methylbenzoyl)-5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B6461425.png)
![1-(propan-2-yl)-2-[5-(1H-pyrazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole](/img/structure/B6461433.png)